molecular formula C7H8ClN5O2 B13861653 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 131748-56-6

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine

Cat. No.: B13861653
CAS No.: 131748-56-6
M. Wt: 229.62 g/mol
InChI Key: GHBBFPGYBPOUCF-UHFFFAOYSA-N
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Description

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is an organic compound known for its applications in agriculture as a systemic insecticide. It is a member of the neonicotinoid class of insecticides, which are designed to mimic the action of nicotine on insect nervous systems. This compound is particularly effective against a wide range of pests, including those that are resistant to other insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with nitroguanidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino derivatives .

Scientific Research Applications

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal nerve signal transmission, leading to paralysis and death of the insect. The compound’s selectivity for insect receptors over mammalian receptors accounts for its effectiveness and relative safety in agricultural use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is unique in its specific binding affinity and effectiveness against resistant pest populations. Its chemical structure allows for modifications that can enhance its properties, making it a versatile tool in pest management .

Properties

CAS No.

131748-56-6

Molecular Formula

C7H8ClN5O2

Molecular Weight

229.62 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-2-nitroguanidine

InChI

InChI=1S/C7H8ClN5O2/c8-6-2-1-5(3-10-6)4-11-7(9)12-13(14)15/h1-3H,4H2,(H3,9,11,12)

InChI Key

GHBBFPGYBPOUCF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1CN/C(=N\[N+](=O)[O-])/N)Cl

Canonical SMILES

C1=CC(=NC=C1CNC(=N[N+](=O)[O-])N)Cl

Origin of Product

United States

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